Edralbrutinib

Description

This compound is an orally available irreversible inhibitor of Bruton's tyrosine kinase (BTK; Bruton agammaglobulinemia tyrosine kinase) with potential antineoplastic activity. Upon administration, this compound covalently binds to and irreversibly inhibits BTK activity, thereby preventing the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways. This may inhibit the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed or mutated in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

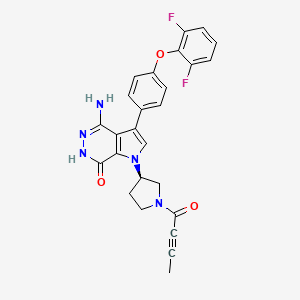

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-6H-pyrrolo[2,3-d]pyridazin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2N5O3/c1-2-4-21(34)32-12-11-16(13-32)33-14-18(22-23(33)26(35)31-30-25(22)29)15-7-9-17(10-8-15)36-24-19(27)5-3-6-20(24)28/h3,5-10,14,16H,11-13H2,1H3,(H2,29,30)(H,31,35)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPOFZXZJJDQLB-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CC[C@H](C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858206-58-2 | |

| Record name | Edralbrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858206582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EDRALBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5I5QTR4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Edralbrutinib in B-cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Edralbrutinib, also known as TG-1701 and SAR442168, is a potent, highly specific, orally available small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a second-generation BTK inhibitor, it demonstrates high selectivity and is under investigation for the treatment of various B-cell malignancies and autoimmune diseases, including multiple sclerosis.[2][3][4] This guide provides a detailed technical overview of its core mechanism of action in B-lymphocytes, focusing on its interaction with the B-cell receptor (BCR) signaling pathway.

Core Mechanism of Action: Inhibition of BTK in the B-Cell Receptor Pathway

The therapeutic effect of this compound is rooted in its ability to disrupt the B-cell receptor (BCR) signaling cascade, which is fundamental for the development, activation, proliferation, and survival of B-lymphocytes.[1][5]

The BCR signaling pathway is initiated upon the binding of an antigen to the membrane-bound immunoglobulin (Ig) component of the BCR complex. This event triggers a cascade of intracellular phosphorylation events.[6]

-

Initiation: Antigen binding leads to the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of the BCR-associated proteins, CD79a and CD79b, by Src-family kinases such as LYN.[6]

-

Signal Amplification: The phosphorylated ITAMs serve as docking sites for Spleen Tyrosine Kinase (Syk), which becomes activated upon recruitment.[6]

-

BTK Activation: Activated Syk phosphorylates adaptor proteins, which in turn recruit and activate BTK. BTK activation is a critical step, involving its own autophosphorylation at tyrosine 223 (Y223) and transphosphorylation by Syk at tyrosine 551 (Y551).[7]

-

Downstream Pathways: Activated BTK phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[8] This leads to the activation of several downstream signaling pathways, including NF-κB and MAPK, which ultimately promote gene expression changes that drive B-cell proliferation, survival, and differentiation.[7][9]

This compound is an irreversible inhibitor that covalently binds to a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[9] This covalent bond permanently inactivates the kinase, thereby preventing the phosphorylation of its substrates and halting the entire downstream signaling cascade.[5][9] By blocking BTK activity, this compound effectively prevents the activation of the BCR signaling pathway, which inhibits the growth and promotes apoptosis in malignant B-cells that exhibit overexpression or constitutive activation of BTK.[1][5]

Quantitative Data Presentation

The potency and efficacy of this compound have been characterized through various preclinical and clinical studies.

This table summarizes the key in vitro metrics defining the potency of this compound against its target, BTK.

| Parameter | Value | Description | Reference |

| Kd (Dissociation Constant) | 3 nmol/L | Measures the binding affinity to the BTK enzyme. | [2] |

Note: Lower Kd values indicate higher binding affinity.

This table presents key efficacy endpoints from a Phase 2b clinical trial in patients with relapsing multiple sclerosis after 12 weeks of treatment.

| Endpoint | Dose | Relative Reduction vs. Placebo | p-value | Reference |

| New Gd-enhancing T1 hyperintense lesions | 60 mg | 85% | 0.03 | [10] |

| New or enlarging T2 hyperintense lesions | 60 mg | 89% | <0.0001 | [10] |

Experimental Protocols

The characterization of BTK inhibitors like this compound relies on a suite of standardized biochemical and cell-based assays.

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against BTK.

-

Objective: To quantify the potency of this compound in inhibiting BTK enzymatic activity.

-

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity, and the signal is detected as luminescence.[11]

-

Methodology:

-

Reagent Preparation: Dilute recombinant BTK enzyme, a suitable substrate (e.g., poly(GT)), ATP, and serial dilutions of this compound in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]

-

Kinase Reaction: In a 384-well plate, add 1 µl of the this compound dilution (or DMSO as a vehicle control), 2 µl of BTK enzyme, and 2 µl of the substrate/ATP mixture.[11]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[11]

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature.[11]

-

Data Acquisition: Record the luminescence signal using a plate reader.

-

Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

This protocol details a method to confirm that this compound inhibits BTK phosphorylation in a cellular context.

-

Objective: To measure the inhibition of BTK autophosphorylation (at Y223) in B-cells following this compound treatment.

-

Principle: Western blotting uses specific antibodies to detect the levels of a target protein (total BTK) and its phosphorylated form (p-BTK) in cell lysates.

-

Methodology:

-

Cell Culture and Treatment: Culture a B-cell lymphoma cell line (e.g., TMD8) and treat with various concentrations of this compound for a specified duration (e.g., 2 hours).[8]

-

BCR Stimulation: Stimulate the B-cell receptors by adding anti-IgM antibody for a short period (e.g., 15 minutes) to induce BTK phosphorylation.[8]

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-BTK (Y223).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the same membrane with an antibody for total BTK and a loading control (e.g., actin) to normalize the phospho-BTK signal and confirm equal protein loading. Quantify the band intensities to determine the dose-dependent inhibition of BTK phosphorylation.[8]

-

Conclusion

This compound functions as a highly potent and specific inhibitor of Bruton's tyrosine kinase. Its mechanism of action involves the irreversible covalent modification of BTK, leading to the effective shutdown of the B-cell receptor signaling pathway. This targeted inhibition prevents the proliferation and survival of B-cells, providing a strong therapeutic rationale for its use in B-cell malignancies and autoimmune disorders driven by aberrant B-cell activity. The quantitative data from both preclinical and clinical studies underscore its potential as a significant therapeutic agent.

References

- 1. This compound | C26H21F2N5O3 | CID 118649391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. What is the mechanism of Orelabrutinib? [synapse.patsnap.com]

- 10. Press Release: Sanofi brain-penetrant BTK inhibitor significantly reduced disease activity in Phase 2 trial in relapsing multiple sclerosis [sanofi.com]

- 11. promega.com [promega.com]

Edralbrutinib: A Technical Guide to a Next-Generation Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edralbrutinib (also known as TG-1701 and SHR1459) is an orally available, irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical regulator of B-cell development, activation, proliferation, and survival.[1][4] Dysregulation of the BCR signaling cascade is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.[5][6] this compound covalently binds to a cysteine residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, its mechanism of action, and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effect by irreversibly inhibiting the enzymatic function of Bruton's tyrosine kinase.[3] BTK is a non-receptor tyrosine kinase that plays a pivotal role in transducing signals from the B-cell receptor.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[7] This phosphorylation event triggers a cascade of intracellular signaling involving the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to the activation of transcription factors such as NF-κB. These transcription factors regulate the expression of genes essential for B-cell proliferation, survival, and differentiation.

By covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, this compound blocks its kinase activity.[2] This irreversible inhibition effectively shuts down the BCR signaling pathway, thereby inhibiting the growth and survival of B-cells that are dependent on this pathway for their proliferation and maintenance.[1] This targeted approach forms the basis of its therapeutic potential in B-cell malignancies and autoimmune disorders.

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. This compound | C26H21F2N5O3 | CID 118649391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (TG-1701) News - LARVOL Sigma [sigma.larvol.com]

- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Discovery and development of Edralbrutinib (TG-1701)

An In-depth Technical Guide to the Discovery and Development of Edralbrutinib (TG-1701)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as TG-1701) is an orally available, next-generation, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) currently in clinical development by TG Therapeutics.[1][2][3] Engineered for high selectivity, this compound aims to improve upon the safety and tolerability profile of first-generation BTK inhibitors by minimizing off-target kinase interactions. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, presenting key data and experimental methodologies for a technical audience.

Introduction: The Rationale for a Selective BTK Inhibitor

Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[4][5] This pathway is essential for the proliferation, survival, and differentiation of B-lymphocytes.[4][5] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Non-Hodgkin's Lymphoma (NHL), the BCR pathway is constitutively active, driving malignant B-cell growth and survival.[4][6] This makes BTK a highly validated therapeutic target.[4][7]

The first-in-class BTK inhibitor, ibrutinib, revolutionized the treatment of B-cell cancers but is associated with off-target toxicities, including bleeding and atrial fibrillation, due to its inhibition of other kinases like TEC, EGFR, and ITK.[8][9] This created a clear need for next-generation inhibitors with improved selectivity and, consequently, a better safety profile. This compound was developed to address this need, demonstrating potent and irreversible BTK inhibition with significantly less off-target activity.[10][11]

Discovery and Medicinal Chemistry

This compound (TG-1701), also known as SHR1459, was initially developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. and is now being developed by TG Therapeutics for various B-cell driven diseases.[12][13][14]

-

IUPAC Name: 4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7Hpyrrolo[2,3-d]pyridazin-7-one[5][15]

-

Chemical Formula: C26H21F2N5O3[15]

-

Molecular Weight: 489.48 g/mol [15]

This compound is a small molecule designed to form a covalent bond with the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[16][17]

Mechanism of Action

This compound exerts its therapeutic effect by potently and irreversibly inhibiting BTK.[4][11] Upon administration, it covalently binds to the Cys481 residue within the BTK active site, preventing the activation of the BCR signaling pathway and downstream survival signals.[5][17] This disruption inhibits the growth and proliferation of malignant B-cells that overexpress BTK.[5]

Recent studies have further elucidated its mechanism, showing that this compound's antitumor activity is associated with the disruption of Ikaros signaling.[10][18] Phosphoproteomic analysis of clinical samples revealed that treatment blunts the Ikaros gene signature, including key targets like YES1 and MYC, in patients who respond early to therapy.[13][18]

Caption: this compound irreversibly inhibits BTK, blocking downstream signaling.

Preclinical Development

In Vitro Studies: Potency and Selectivity

This compound was extensively profiled in preclinical studies to determine its potency and selectivity compared to the first-in-class inhibitor, ibrutinib.

Kinase Selectivity: A key differentiating feature of this compound is its high selectivity for BTK. In a kinase binding assay against a panel of 441 human kinases, this compound demonstrated significantly fewer off-target interactions than ibrutinib.[10] This improved selectivity is hypothesized to contribute to a more favorable safety profile.[8]

Table 1: Kinase Binding Affinity (Kd) and Selectivity vs. Ibrutinib

| Kinase Target | This compound (Kd, nmol/L) | Ibrutinib (Kd, nmol/L) | Selectivity Fold-Difference (Higher Kd is more selective) |

|---|---|---|---|

| BTK | 3 | 1.5 | Comparable On-Target Affinity |

| EGFR | >1000 | 7.4 | >135-fold higher |

| ITK | >1000 | 20.8 | >48-fold higher |

| TXK | 680 | 10 | 68-fold higher |

| JAK3 | >1000 | 10.6 | >94-fold higher |

Data sourced from a binding assay on 441 human kinases.[10]

BTK Kinase Activity: In a functional kinase activity assay, this compound demonstrated potent inhibition of BTK with an EC50 of 6.70 nmol/L, comparable to the activity of ibrutinib (IC50 of 1.65 nmol/L).[10]

Immune Function: Unlike ibrutinib, which can block antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP) through off-target inhibition of ITK, this compound does not interfere with these crucial immune-mediated anti-tumor mechanisms.[15][19] This makes it a potentially better partner for combination therapies with anti-CD20 monoclonal antibodies like ublituximab.[15]

In Vivo Studies

In mouse xenograft models of B-cell non-Hodgkin lymphoma (B-NHL), this compound demonstrated anti-tumor activity comparable to ibrutinib.[10][18] Furthermore, in vivo studies suggested a synergistic effect when this compound was combined with the anti-CD20 antibody ublituximab and the PI3K-delta inhibitor umbralisib.[15] This enhanced activity was associated with a pro-immune interleukin signature and increased infiltration of natural killer (NK) cells into the tumor microenvironment.[15][19]

Clinical Development

This compound has been evaluated in a Phase 1, multicenter, open-label study (NCT03671590) in patients with B-cell malignancies.[16][19] The trial was designed to assess the safety, tolerability, and efficacy of this compound as a once-daily oral monotherapy and in combination with ublituximab and umbralisib (the "U2" regimen).[16]

Safety and Tolerability

Across dose-escalation cohorts, this compound has shown an encouraging safety profile.[8][16] Notably, there have been no reported cases of significant bleeding or atrial fibrillation, which are known adverse events associated with less selective BTK inhibitors.[8] The combination of this compound with U2 has also been well-tolerated.[16]

Clinical Efficacy

The combination of this compound with U2 has demonstrated enhanced depth of response compared to this compound monotherapy.[16][19] Data presented from the Phase 1 trial have shown promising clinical activity in patients with both treatment-naïve and relapsed/refractory B-cell malignancies.[16]

Table 2: Preliminary Efficacy in Phase 1 Study (Select Cohorts)

| Indication | Treatment | Number of Patients (N) | Overall Response Rate (ORR) |

|---|---|---|---|

| CLL/SLL | Monotherapy | Data not specified | Promising activity noted |

| CLL/SLL | + U2 | Data not specified | Enhanced depth of response |

| MCL | Monotherapy | Data not specified | Promising activity noted |

| WM | Monotherapy | Data not specified | Promising activity noted |

CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; MCL: Mantle Cell Lymphoma; WM: Waldenstrom's Macroglobulinemia. Efficacy data is preliminary from an ongoing Phase 1 trial.[8][16]

Detailed Experimental Protocols

Kinase Panel Selectivity Assay (DiscoverX KINOMEscan™)

This method is used to determine the selectivity of a compound against a large panel of kinases.

-

Principle: A competitive binding assay where test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

-

Protocol:

-

Kinases from a panel (e.g., 441 kinases) are individually incubated with the test compound (this compound or ibrutinib at a set concentration, e.g., 1 µmol/L) and a proprietary, immobilized ligand in microtiter plate wells.

-

The mixture is allowed to reach equilibrium.

-

Wells are washed to remove unbound components.

-

The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR.

-

Results are typically expressed as a percentage of the DMSO control, and dissociation constants (Kd) are calculated for significant interactions.

-

In Vitro BTK Kinase Activity Assay (³³P-ATP Filtration Assay)

This assay directly measures the enzymatic activity of BTK and its inhibition.

-

Principle: Measures the transfer of a radiolabeled phosphate (from ³³P-ATP) by BTK onto a specific peptide substrate. The amount of radioactivity incorporated into the substrate is proportional to kinase activity.

-

Protocol:

-

Recombinant human BTK enzyme is incubated in a reaction buffer containing a specific peptide substrate.

-

Serial dilutions of the test compound (this compound) are added to the wells.

-

The kinase reaction is initiated by adding a mixture of MgCl₂ and ³³P-labeled ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

-

The reaction mixture is transferred to a filter plate that captures the phosphorylated substrate.

-

Unincorporated ³³P-ATP is washed away.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

IC50/EC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

Caption: Protocol for measuring BTK enzymatic inhibition by this compound.

Cellular BTK Occupancy Assay

This assay determines the extent to which an inhibitor binds to its target within a cellular context.

-

Principle: Intact cells are treated with the irreversible inhibitor. After washing, remaining unoccupied BTK is detected by adding a fluorescently labeled, irreversible probe that binds to the same active site. A reduction in fluorescence indicates higher occupancy by the test compound.

-

Protocol:

-

A cell line expressing BTK (e.g., DoHH2) is incubated with varying concentrations of this compound or a control inhibitor for a set period.

-

Cells are washed to remove any unbound inhibitor.

-

Cells are lysed to release cellular proteins.

-

The cell lysate is then incubated with a fluorescently labeled ibrutinib probe, which will bind to any BTK active sites not occupied by this compound.

-

Proteins are separated by SDS-PAGE.

-

The gel is scanned using a fluorescence scanner to detect the probe bound to BTK.

-

A decrease in the fluorescent signal at the molecular weight of BTK corresponds to an increase in target occupancy by this compound.

-

Phosphoproteomic Analysis

This technique identifies and quantifies changes in protein phosphorylation in response to drug treatment, providing insight into affected signaling pathways.

-

Principle: Mass spectrometry is used to identify peptides that are phosphorylated and to compare their abundance between treated and untreated samples.

-

Protocol:

-

Sample Collection: Clinical samples (e.g., peripheral blood mononuclear cells from CLL patients) are collected before and after treatment with this compound.[18]

-

Protein Extraction and Digestion: Proteins are extracted from cells, denatured, and digested into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Phosphorylated peptides are selectively enriched from the complex mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The first MS stage measures the mass of the peptides, and the second stage fragments the peptides and measures the masses of the fragments to determine the amino acid sequence and locate the phosphorylation site.

-

Data Analysis: The MS/MS data is searched against a protein database to identify the phosphopeptides. Quantitative analysis is performed to compare the abundance of each phosphopeptide between the pre- and post-treatment samples, identifying key signaling changes, such as the Ikaros signature.[13][18]

-

Conclusion

This compound (TG-1701) is a potent, irreversible BTK inhibitor with a highly selective kinase profile.[10][11] Preclinical data have demonstrated on-target activity comparable to ibrutinib but with significantly reduced off-target binding, particularly for kinases implicated in adverse events.[10] Clinical data from the ongoing Phase 1 trial have shown an encouraging safety and tolerability profile, with promising efficacy in patients with B-cell malignancies, both as a monotherapy and in combination with other targeted agents.[8][16] The distinct mechanism, which includes the disruption of Ikaros signaling, and its favorable pharmacological properties position this compound as a promising next-generation therapy in hematologic oncology and potentially other B-cell mediated diseases.[18][20]

References

- 1. Earnings Preview For TG Therapeutics - TG Therapeutics (NASDAQ:TGTX) - Benzinga [benzinga.com]

- 2. gurufocus.com [gurufocus.com]

- 3. gurufocus.com [gurufocus.com]

- 4. tgtherapeutics.com [tgtherapeutics.com]

- 5. This compound | C26H21F2N5O3 | CID 118649391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdlinx.com [mdlinx.com]

- 7. Current Status of Novel Agents for the Treatment of B Cell Malignancies: What’s Coming Next? [mdpi.com]

- 8. cllsociety.org [cllsociety.org]

- 9. onclive.com [onclive.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. This compound (TG-1701) / TG Therap, Jiangsu Hengrui Pharma [delta.larvol.com]

- 15. medkoo.com [medkoo.com]

- 16. EPWORTH Knowedge Bank: TG-1701, A selective Bruton Tyrosine Kinase (BTK) Inhibitor, as monotherapy and in combination with ublituximab and umbralisib (U2) in patients with B- Cell malignancies. [knowledgebank.epworth.org.au]

- 17. cllsociety.org [cllsociety.org]

- 18. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound (TG-1701) News - LARVOL Sigma [sigma.larvol.com]

- 20. This compound - Eternity Bioscience/TG Therapeutics - AdisInsight [adisinsight.springer.com]

Edralbrutinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edralbrutinib, also known as TG-1701, is a potent and selective, orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[1] this compound covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for the characterization of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-amino-1-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one[1] |

| Synonyms | TG-1701, TG 1701, TG1701[1] |

| CAS Number | 1858206-58-2[1] |

| Chemical Formula | C₂₆H₂₁F₂N₅O₃[1] |

| InChI Key | DNPOFZXZJJDQLB-MRXNPFEDSA-N[1] |

| SMILES | C#CC(=O)N1CC--INVALID-LINK--N1C=C(C2=C1N=NC(=O)C2N)C1=CC=C(OC2=C(F)C=CC=C2F)C=C1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 489.48 g/mol [1] |

| Exact Mass | 489.1612 g/mol [1] |

| Solubility | DMSO: 98 mg/mL (200.21 mM)[2] |

| Appearance | Solid powder |

| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[1] |

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. Upon activation of the B-cell receptor (BCR), BTK is phosphorylated and in turn activates downstream signaling pathways, including the PLCγ2, PI3K/AKT, and NF-κB pathways. These pathways are crucial for B-cell proliferation and survival.

This compound's mechanism of action involves the formation of a covalent bond with the cysteine 481 (Cys-481) residue within the ATP-binding domain of BTK. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascade and leading to decreased proliferation and survival of malignant B-cells.[1]

Pharmacological Properties

This compound has demonstrated high potency and selectivity for BTK. In a binding assay against a panel of 441 human kinases, this compound was found to be more selective than the first-generation BTK inhibitor, ibrutinib.[1]

Table 3: In Vitro Pharmacological Data for this compound

| Parameter | Value | Comparison (Ibrutinib) |

| BTK Binding Affinity (Kd) | 3 nmol/L[1][2] | 1.5 nmol/L[1] |

| BTK Kinase Activity (EC₅₀) | 6.70 nmol/L[1] | 1.65 nmol/L (IC₅₀)[1] |

| EGFR Binding Affinity (Kd) | >10,000 nmol/L | 74 nmol/L |

| ITK Binding Affinity (Kd) | >10,000 nmol/L | 210 nmol/L |

| TXK Binding Affinity (Kd) | >10,000 nmol/L | 147 nmol/L |

| JAK3 Binding Affinity (Kd) | >10,000 nmol/L | 106 nmol/L |

Table 4: In Vivo Pharmacological Data for this compound (MINO Xenograft Model)

| Dose | Tumor Growth Inhibition (TGI) | Comparison (Ibrutinib) |

| 25 mg/kg | 56%[1] | - |

| 50 mg/kg | 72%[1] | - |

| 100 mg/kg | 78%[1] | 70% (at 100 mg/kg)[1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Kinase Binding Assay

-

Objective: To determine the selectivity of this compound against a broad panel of human kinases.

-

Methodology:

-

The binding of this compound (at a concentration of 1 µmol/L) was assessed against a panel of 441 human kinases using the DiscoverX KINOMEscan™ technology.[1]

-

This competitive binding assay measures the ability of the test compound to displace a proprietary ligand from the kinase active site.

-

The amount of kinase-ligand interaction is quantified by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

-

Results are reported as the percentage of the kinase that remains bound to the ligand in the presence of the test compound, from which the dissociation constant (Kd) can be calculated.[1]

-

BTK Kinase Activity Assay

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for inhibiting BTK kinase activity.

-

Methodology:

-

A radioactive ³³P-ATP filtration assay was utilized to measure the kinase activity of wild-type BTK.[1][3]

-

The assay was performed in the presence of increasing concentrations of this compound.

-

The reaction mixture contained the BTK enzyme, a suitable substrate (e.g., a peptide substrate), and ³³P-labeled ATP.

-

The reaction was allowed to proceed for a defined period, after which the reaction products were captured on a filter membrane.

-

The amount of incorporated ³³P was quantified using a scintillation counter.

-

The EC₅₀ value was determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.[1]

-

In Vitro BTK Occupancy Assay

-

Objective: To measure the engagement of this compound with its target, BTK, within a cellular context.

-

Methodology:

-

The BTK-expressing follicular lymphoma cell line DoHH-2 was used.[1]

-

Cells were incubated with varying concentrations of this compound.

-

Following incubation, the cells were lysed.

-

The cell lysates were then incubated with a fluorescently labeled BTK-specific probe that competes for binding to the BTK active site.

-

The amount of fluorescent probe bound to BTK was measured, which is inversely proportional to the occupancy of BTK by this compound.

-

Complete BTK occupancy is achieved when the fluorescent signal is maximally reduced.[1]

-

Cell Viability Assay

-

Objective: To assess the effect of this compound on the proliferation and viability of B-cell non-Hodgkin lymphoma (B-NHL) cell lines.

-

Methodology:

-

A panel of B-NHL cell lines, including those with wild-type BTK and the C481S resistance mutation, were used.[1]

-

Cells were seeded in multi-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).[3]

-

Cell viability was measured using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[3]

-

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

The luminescent signal was read using a plate reader, and the IC₅₀ values were calculated.

-

In Vivo Xenograft Study

-

Objective: To evaluate the antitumor efficacy of this compound in a mouse model of B-NHL.

-

Methodology:

-

Female immunodeficient mice (e.g., nude mice) were subcutaneously inoculated with a B-NHL cell line (e.g., MINO).[1][3]

-

Once tumors reached a palpable size, the mice were randomized into treatment and control groups.

-

This compound was administered orally at various doses (e.g., 25, 50, and 100 mg/kg) for a defined treatment period (e.g., 16 days).[1]

-

Tumor volumes were measured regularly using calipers.

-

At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.[1]

-

Conclusion

This compound is a next-generation irreversible BTK inhibitor with a distinct selectivity profile compared to first-in-class agents. Its potent and selective inhibition of BTK translates to significant antitumor activity in preclinical models of B-cell malignancies. The data summarized in this technical guide provide a comprehensive overview of its chemical, physicochemical, and pharmacological properties, supporting its ongoing clinical development. The detailed experimental protocols offer a framework for researchers and scientists to further investigate the properties and potential applications of this compound and similar targeted therapies.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Edralbrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edralbrutinib (TG-1701) is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] By covalently binding to the Cysteine 481 residue in the active site of BTK, this compound effectively blocks the B-cell antigen receptor (BCR) signaling pathway, which is a critical driver for the proliferation and survival of malignant B-cells.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing the associated signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in the Phase 1 clinical trial NCT03671590, which evaluated the drug in patients with relapsed or refractory B-cell malignancies.

Absorption and Distribution

Limited publicly available data from the Phase 1 trial indicates that this compound exhibits linear kinetics, with an approximately dose-proportional increase in the area under the curve (AUC) observed over the dose range of 100 mg to 200 mg.[2]

Metabolism and Excretion

A poster presentation from the European Hematology Association (EHA) 2020 meeting reported a mean half-life of 2.24 hours and a mean apparent clearance (CL/F) of 55.4 L/hr for this compound. However, detailed information regarding the metabolic pathways and excretion routes of this compound is not yet publicly available. Preclinical studies in animal models would typically involve characterization of its absorption, distribution, metabolism, and excretion (ADME) profile, including identification of major metabolites and the enzymes responsible for its metabolism (e.g., cytochrome P450 isoenzymes).

Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for this compound from the Phase 1 clinical trial (NCT03671590). It is important to note that a complete dataset with Cmax, Tmax, and AUC across all dose levels has not been fully published.

| Parameter | Value | Dose Level(s) | Population | Source |

| Kinetics | Linear, dose-proportional AUC | 100 mg - 200 mg | Patients with B-cell malignancies | [2] |

| Mean Half-life (t½) | 2.24 hours | Not specified | Patients with B-cell malignancies | |

| Mean Apparent Clearance (CL/F) | 55.4 L/hr | Not specified | Patients with B-cell malignancies |

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its potent and sustained inhibition of BTK and the subsequent downstream signaling pathways.

Target Occupancy

Data from the Phase 1 clinical trial (NCT03671590) has demonstrated that this compound achieves high and sustained target engagement. Near-complete BTK occupancy was observed in patients at doses of 100 mg once daily (QD) and higher.[2][3] This indicates that at these dose levels, the vast majority of BTK protein in peripheral blood mononuclear cells (PBMCs) is covalently bound and inhibited by this compound.

Downstream Signaling

A key pharmacodynamic finding for this compound comes from a phosphoproteomics study conducted on samples from the NCT03671590 trial. This research identified the phosphorylation status of the transcription factor Ikaros as a potential biomarker for early response to treatment.[4][5] In "early responder" patients, this compound treatment led to a significant dephosphorylation of Ikaros at Serine residues 442 and 445.[4] This dephosphorylation is associated with the disruption of an Ikaros-driven gene signature, including the downregulation of MYC and the upregulation of YES1.[4] This suggests that the anti-tumor activity of this compound is, at least in part, mediated through its modulation of Ikaros signaling downstream of BTK.

Pharmacodynamic Data Summary

| Parameter | Finding | Dose Level(s) | Population | Source |

| BTK Occupancy | Near-complete occupancy | ≥ 100 mg QD | Patients with B-cell malignancies | [2][3] |

| Downstream Signaling | Dephosphorylation of Ikaros (pSer442/445) in early responders | 200 mg, 300 mg, 400 mg QD | Patients with CLL | [4] |

| Gene Signature Modulation | Downregulation of MYC, upregulation of YES1 in early responders | 200 mg, 300 mg, 400 mg QD | Patients with CLL | [4] |

Signaling Pathways

BTK Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical BTK signaling pathway initiated by B-cell receptor (BCR) activation and the point of inhibition by this compound.

This compound inhibits BTK, blocking downstream signaling pathways.

Ikaros Signaling in Response to this compound

This diagram illustrates the effect of this compound on the Ikaros signaling pathway in responsive B-cells.

This compound leads to Ikaros dephosphorylation and altered gene expression.

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for BTK inhibitors and the information from published studies on this compound, the following represents plausible protocols for key experiments.

Pharmacokinetic Analysis

-

Objective: To determine the pharmacokinetic profile of this compound in human plasma.

-

Methodology:

-

Sample Collection: Blood samples are collected from patients at pre-defined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and CL/F are calculated using non-compartmental analysis with software like WinNonlin.

-

BTK Occupancy Assay

-

Objective: To measure the percentage of BTK protein that is covalently bound by this compound in PBMCs.

-

Methodology (ELISA-based):

-

PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Lysis: PBMCs are lysed to release intracellular proteins, including BTK.

-

Assay Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify both total BTK and the amount of free (unbound) BTK.

-

Total BTK: A sandwich ELISA is performed using two different anti-BTK antibodies.

-

Free BTK: A competitive ELISA is used where a biotinylated, irreversible BTK probe is added to the lysate. This probe will only bind to the free BTK. The amount of probe bound is then quantified.

-

-

Calculation: BTK occupancy is calculated as: (1 - (Free BTK / Total BTK)) * 100%.

-

Phosphoproteomic Analysis of Downstream Signaling

-

Objective: To identify and quantify changes in protein phosphorylation in response to this compound treatment.

-

Methodology (LC-MS/MS-based):

-

Sample Preparation:

-

PBMCs are isolated from patients at baseline and at various time points after this compound administration.

-

Cells are lysed, and proteins are extracted and quantified.

-

Proteins are digested into peptides using trypsin.

-

-

Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and the site of phosphorylation.

-

Data Analysis: The relative abundance of each phosphopeptide is quantified across different samples to identify changes in phosphorylation levels induced by the drug. Bioinformatics tools are used to map these changes to specific signaling pathways.

-

Experimental Workflow for Phosphoproteomics

Workflow for phosphoproteomic analysis of clinical samples.

Conclusion

This compound is a potent and selective irreversible BTK inhibitor that demonstrates a favorable pharmacokinetic and pharmacodynamic profile for the treatment of B-cell malignancies. Its linear kinetics and high target occupancy at clinically relevant doses support a once-daily dosing regimen. The novel finding of Ikaros signaling modulation as a key component of its mechanism of action provides a potential biomarker for patient response and a deeper understanding of its anti-tumor effects. Further publication of complete data from ongoing and future clinical trials will provide a more comprehensive understanding of the clinical pharmacology of this compound.

References

Edralbrutinib: A Technical Overview of Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Edralbrutinib (also known as TG-1701) is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated high potency and a distinct selectivity profile.[1] As a key signaling molecule in B-lymphocytes, BTK is a validated therapeutic target for various B-cell malignancies.[2][3] This technical guide provides an in-depth analysis of this compound's target engagement, binding kinetics, and its selectivity against other kinases, supported by detailed experimental methodologies and pathway visualizations.

Target Binding and Potency

This compound is a potent inhibitor of BTK.[4] It forms a covalent bond with the kinase, leading to irreversible inhibition.[3] This strong interaction is reflected in its low nanomolar potency in biochemical assays.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 3 nmol/L | [1] |

| Biochemical Potency (IC50) | 3 nM | [5] |

Selectivity Profile

A critical attribute of any kinase inhibitor is its selectivity, which influences its therapeutic window and potential off-target effects. This compound has been shown to be a highly selective BTK inhibitor, with significantly less activity against many other kinases compared to the first-in-class inhibitor, ibrutinib.[1][5] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of related kinases, providing a direct comparison with other notable BTK inhibitors.

Table 1: Kinase Inhibition Profile (IC50, nM)

| Kinase | This compound (TG-1701) | Ibrutinib | Acalabrutinib |

|---|---|---|---|

| BTK | 3 | 1.5 | 5.1 |

| TEC | 4 | 7 | 93 |

| TXK | 136 | 2 | 368 |

| EGFR | 270 | 5.3 | > 1000 |

| HER2 | > 3000 | 6.4 | 1000 |

| ITK | > 3000 | 4.9 | > 1000 |

| JAK3 | > 3000 | 32 | > 1000 |

Data sourced from a 2020 European Hematology Association (EHA) Congress presentation.[5]

This profile highlights this compound's potent inhibition of BTK and the closely related TEC kinase, while demonstrating significantly lower potency against other kinases such as EGFR, HER2, ITK, and JAK3, which are known off-targets for ibrutinib and are associated with adverse effects.[5][6]

Mechanism of Action and Signaling Pathway

This compound functions by irreversibly binding to BTK, thereby blocking its kinase activity.[3] BTK is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[7][8] Upon BCR engagement, BTK is activated and proceeds to phosphorylate downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[8] Activated PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger calcium mobilization and activate Protein Kinase C (PKC), respectively, culminating in the activation of transcription factors that drive B-cell proliferation, survival, and activation.[8] By inhibiting BTK, this compound effectively halts this entire cascade.[3]

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental Protocols

The determination of this compound's potency and selectivity involves a combination of biochemical and cell-based assays.

1. Biochemical Kinase Assays (Potency and Selectivity)

-

Objective: To determine the direct inhibitory activity of a compound against purified kinase enzymes and calculate the IC50 value.

-

Methodology Example (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET): Assays like LanthaScreen® or Z'-LYTE® are commonly used.[2]

-

Reaction Setup: Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a multi-well plate.

-

Compound Addition: A serial dilution of this compound is added to the wells.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. During this time, the kinase phosphorylates the substrate.

-

Detection: A detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added.

-

Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and the acceptor fluorophore on the peptide into close proximity, generating a FRET signal. The plate is read on a TR-FRET capable plate reader.

-

Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. IC50 curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The same protocol is repeated for a panel of other purified kinases to determine selectivity.[6]

-

2. Cellular Assays (On-Target and Off-Target Effects)

-

Objective: To confirm the inhibitor's activity within a biological context and assess its effects on cellular signaling pathways.

-

Methodology Example (Phospho-Flow Cytometry):

-

Cell Treatment: A B-cell lymphoma cell line (e.g., Ramos) or primary B-cells are treated with varying concentrations of this compound for a set duration.[9]

-

Cell Stimulation: Cells are stimulated with an anti-IgM antibody to activate the BCR signaling pathway.

-

Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of intracellular proteins and then permeabilized to allow antibody entry.

-

Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated BTK (p-BTK) and its downstream target, phosphorylated PLCγ2 (p-PLCγ2).

-

Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer.

-

Data Analysis: A decrease in the levels of p-BTK and p-PLCγ2 in this compound-treated cells compared to untreated controls indicates on-target pathway inhibition. EC50 values can be calculated from the dose-response data.[9] This method can be adapted to measure off-target effects by stimulating other pathways in different cell types (e.g., EGF stimulation of A431 cells to measure p-EGFR).[2]

-

Caption: A generalized workflow for characterizing the potency and selectivity of a BTK inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound | C26H21F2N5O3 | CID 118649391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tgtherapeutics.com [tgtherapeutics.com]

- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]

- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Edralbrutinib's Role in B-Cell Receptor Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The B-cell receptor (BCR) signaling pathway is a critical regulator of B-cell development, proliferation, and survival. Its dysregulation is a hallmark of numerous B-cell malignancies. Bruton's tyrosine kinase (BTK), a key enzyme in this cascade, has emerged as a major therapeutic target. Edralbrutinib (formerly TG-1701/SAR442168) is a potent, highly specific, next-generation irreversible BTK inhibitor. This document provides an in-depth technical overview of the BCR signaling pathway, the precise mechanism of action of this compound, comparative quantitative data on its potency, and detailed experimental protocols for assessing BTK inhibition and occupancy.

The B-Cell Receptor (BCR) Signaling Pathway

The BCR is a transmembrane protein complex on the surface of B-cells composed of a membrane-bound immunoglobulin (mIg) molecule and a signal transduction moiety, the Igα/Igβ (CD79a/CD79b) heterodimer.[1][2] Antigen binding to the mIg component initiates a signaling cascade crucial for B-cell activation, survival, and differentiation.[1][3]

Upon antigen engagement, the BCR aggregates, leading to the rapid activation of Src family kinases like LYN, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of CD79a and CD79b.[2][4] These phosphorylated ITAMs serve as docking sites for Spleen tyrosine kinase (SYK), which, upon binding, becomes activated and phosphorylates downstream adapter proteins, including B-cell linker (BLNK).[2][5]

This sequence of events leads to the formation of a "signalosome," a multi-protein complex that recruits and activates several key signaling enzymes.[1][4] One of the most critical components of this signalosome is Bruton's tyrosine kinase (BTK).[3] Activated BTK, a member of the Tec family of kinases, phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[6] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream pathways, including calcium mobilization and activation of Protein Kinase C (PKC), which ultimately lead to the activation of transcription factors like NF-κB and NFAT, driving gene expression changes that promote B-cell proliferation, survival, and differentiation.[2][6]

This compound: Mechanism of Action

This compound is an orally available, irreversible inhibitor of BTK.[7] Like other covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, its mechanism relies on forming a stable, covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding site of the BTK enzyme.[6][8][9] This cysteine residue is not highly conserved across all protein kinases, which provides a basis for selectivity.[3]

The formation of this covalent bond is irreversible, leading to the permanent inactivation of the BTK enzyme.[7] By occupying the ATP-binding pocket and covalently modifying the enzyme, this compound blocks BTK's kinase activity, preventing the autophosphorylation of BTK and the subsequent phosphorylation and activation of its primary substrate, PLCγ2.[10] This action effectively halts the propagation of signals downstream of the BCR.[6][7] The consequence is the inhibition of pathways that are crucial for the proliferation, survival, and activation of malignant B-cells.[7][10]

References

- 1. B-cell receptor - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Orelabrutinib? [synapse.patsnap.com]

- 7. Facebook [cancer.gov]

- 8. emjreviews.com [emjreviews.com]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

Core Concept: Targeting Bruton's Tyrosine Kinase in Autoimmunity

An In-depth Technical Guide on Edralbrutinib for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Autoimmune diseases arise from a dysregulated immune system that targets the body's own tissues. B cells play a central role in the pathology of many of these conditions through the production of autoantibodies, antigen presentation, and secretion of inflammatory cytokines.[1][2] Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival.[3][4][5] Beyond its role in B cells, BTK is also involved in the activation of myeloid cells, such as macrophages and mast cells, through Fc receptor (FcR) signaling, contributing to inflammatory processes.[3][6][7]

Given its pivotal role in both adaptive and innate immunity, BTK has emerged as a highly attractive therapeutic target for a range of autoimmune disorders, including rheumatoid arthritis (RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE).[1][3]

Introduction to this compound

This compound (also known as TG-1701 and SAR442168/Tolebrutinib) is an orally available, potent, and highly selective, irreversible inhibitor of Bruton's tyrosine kinase.[8][9][10] Its high specificity is designed to maximize therapeutic efficacy while minimizing off-target effects often associated with first-generation BTK inhibitors.[1] this compound is under investigation for various B-cell malignancies and autoimmune diseases.[10][11]

Mechanism of Action

This compound functions by forming a covalent, irreversible bond with a specific cysteine residue (Cys481) located within the ATP-binding site of the BTK enzyme.[5] This permanent binding inactivates the kinase, effectively shutting down downstream signaling cascades. By blocking the BTK signaling pathway, this compound inhibits the activation, proliferation, and survival of B lymphocytes and modulates the function of myeloid cells, thereby interrupting key pathological processes in autoimmune diseases.[3][12]

BTK Signaling Pathway and this compound's Point of Intervention

The B-cell receptor signaling cascade is a complex process initiated by antigen binding. This triggers a series of phosphorylation events, with BTK acting as a crucial signal amplifier. Its activation leads to the mobilization of intracellular calcium and the activation of transcription factors like NF-κB, which are vital for B-cell function.[4][13]

Caption: BTK signaling pathway in B cells and the inhibitory action of this compound.

Quantitative Preclinical Data

This compound demonstrates high potency and selectivity for BTK in preclinical evaluations. The following table summarizes key quantitative metrics from in vitro and in vivo studies of this compound and other relevant second-generation BTK inhibitors.

| Parameter | Value | Compound | Assay/Model | Reference |

| Binding Affinity (Kd) | 3 nmol/L | This compound (TG-1701) | In vitro binding assay | [9] |

| IC50 (BTK) | 8 nM | AEG42766 | In vitro kinase assay | [14] |

| EC50 (Human B-cells) | 0.4 nM | AEG42766 | IgM-mediated proliferation | [14] |

| EC50 (Murine Splenocytes) | 0.8 nM | AEG42766 | IgM-mediated proliferation | [14] |

| In Vivo Efficacy | Near-complete disease inhibition | Evobrutinib | RA and SLE mouse models | [15] |

| Effective BTK Occupancy | ~80% (mean) | Evobrutinib | RA and SLE mouse models | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in the evaluation of BTK inhibitors.

In Vitro BTK Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

-

Reagents: Recombinant human BTK protein, kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compound (this compound).

-

Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a 96-well plate, add recombinant BTK protein to each well containing the kinase buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C. f. Terminate the reaction. g. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based method.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vivo Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model for rheumatoid arthritis to assess the in vivo efficacy of therapeutic agents.[2]

-

Animal Strain: DBA/1 mice are commonly used due to their susceptibility to CIA.

-

Induction Protocol: a. Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail. b. Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.

-

Treatment Protocol: a. Begin oral administration of this compound or vehicle control daily, starting from the day of the booster immunization or upon the first signs of arthritis. b. Dosing continues for a predetermined period (e.g., 2-3 weeks).

-

Efficacy Assessment: a. Clinical Scoring: Monitor mice regularly (e.g., 3 times per week) for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16. b. Histopathology: At the end of the study, collect ankle and knee joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Data Analysis: Compare the mean arthritis scores and histopathological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA for clinical scores, Mann-Whitney U test for histology).

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.

BTK Occupancy Assay

This pharmacodynamic assay measures the percentage of BTK enzyme that is bound by an irreversible inhibitor in a biological sample (e.g., peripheral blood mononuclear cells - PBMCs).[16]

-

Sample Collection: Collect whole blood from subjects at various time points before and after this compound administration. Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Lysis: Lyse the isolated PBMCs to release intracellular proteins, including BTK.

-

Measurement of Free and Total BTK: a. Several methods exist, including ELISA-based and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[17][18][19] b. Principle: Use two parallel measurements. i. Total BTK: Use a pair of antibodies that bind to different epitopes of BTK to quantify the total amount of the protein, regardless of whether it is bound to the drug. ii. Free BTK: Use a biotinylated probe that mimics the drug and binds to the same Cys481 site on unoccupied BTK. This probe is then detected, for example, by a streptavidin-conjugated fluorophore.

-

Calculation: a. The fraction of occupied BTK is calculated using a formula that normalizes post-dose free and total BTK levels to their pre-dose baseline values. b. Formula: % Occupancy = (1 - ([Free BTK]post-dose / [Total BTK]post-dose) / ([Free BTK]pre-dose / [Total BTK]pre-dose)) * 100.[16]

-

Data Analysis: Plot BTK occupancy over time to understand the duration of target engagement following drug administration.

Clinical Development in Autoimmune Disease

This compound (as SAR442168/Tolebrutinib) has been evaluated in clinical trials for relapsing multiple sclerosis (MS).

Summary of Phase 2b Trial in Relapsing MS (NCT03996291)

A randomized, double-blind, placebo-controlled Phase 2b study was conducted to assess the dose-response relationship, efficacy, and safety of Tolebrutinib in patients with relapsing forms of MS.[10][20]

| Endpoint | Dose | Result | Relative Reduction vs. Placebo | p-value | Reference |

| Primary: New Gd-enhancing T1 lesions | 60 mg | Significant reduction | 85% | 0.03 | [10] |

| Secondary: New or enlarging T2 lesions | 60 mg | Significant reduction | 89% | <0.0001 | [10] |

Safety and Tolerability: The treatment showed an acceptable safety and tolerability profile across all tested doses during the study period.[21] Long-term safety is being assessed in extension studies.[22]

Caption: Simplified logical diagram of the Phase 2b dose-finding study design.

Pharmacokinetics and Pharmacodynamics (PK/PD)

The PK/PD profile of irreversible BTK inhibitors is unique. While the drug may be cleared from the plasma relatively quickly, its pharmacodynamic effect (BTK inhibition) is long-lasting due to the covalent binding.[15]

| PK/PD Parameter | Value | Compound | Subject | Reference |

| Absorption (Tmax) | ~0.5 - 1 hour | Evobrutinib, Branebrutinib | Healthy Volunteers | [16][23] |

| Plasma Half-life (t½) | ~1.2 - 2 hours | Branebrutinib, Evobrutinib | Healthy Volunteers | [16][23] |

| Brain Penetrance | Yes | Tolebrutinib | Preclinical/Phase 1 | [10] |

| BTK Occupancy (Peak) | >90% | Evobrutinib (≥200mg single dose) | Healthy Volunteers | [16] |

| BTK Occupancy (Peak) | 100% | Branebrutinib (10mg single dose) | Healthy Volunteers | [23] |

| BTK Occupancy (Duration) | >50% at 96 hours | Evobrutinib (≥100mg single dose) | Healthy Volunteers | [16] |

| BTK Occupancy Half-life | 115 - 154 hours | Branebrutinib | Healthy Volunteers | [23] |

Note: Data for specific BTK inhibitors are used to illustrate the typical profile of this drug class, as detailed public data for this compound can be limited.

Conclusion and Future Directions

This compound is a highly selective, next-generation irreversible BTK inhibitor with significant potential for the treatment of autoimmune diseases. Its mechanism of action targets a central node in B-cell and myeloid cell activation, offering a compelling therapeutic strategy. Preclinical data demonstrate high potency, and clinical trials in multiple sclerosis have shown promising efficacy in reducing inflammatory disease activity.

Future research will likely focus on:

-

Broadening Indications: Investigating the efficacy and safety of this compound in other autoimmune diseases like rheumatoid arthritis, lupus, and Sjögren's syndrome.

-

Long-Term Outcomes: Evaluating the impact of sustained BTK inhibition on disability progression and neurodegeneration in MS.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with other immunomodulatory agents.

The continued development of this compound and other BTK inhibitors represents a promising frontier in providing more targeted and effective treatments for patients with autoimmune disorders.

References

- 1. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]

- 2. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Orelabrutinib? [synapse.patsnap.com]

- 6. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. go.drugbank.com [go.drugbank.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Press Release: Sanofi brain-penetrant BTK inhibitor significantly reduced disease activity in Phase 2 trial in relapsing multiple sclerosis [sanofi.com]

- 11. This compound (TG-1701) / TG Therap, Jiangsu Hengrui Pharma [delta.larvol.com]

- 12. labiotech.eu [labiotech.eu]

- 13. youtube.com [youtube.com]

- 14. Pre-Clinical Development of a Novel, Potent and Selective BTK Inhibitor for Autoimmune Disease and Inflammation Including Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 15. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration‐QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medicalxpress.com [medicalxpress.com]

- 19. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Edralbrutinib Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of Edralbrutinib (also known as TG-1701), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in both in vitro and in vivo studies. This guide outlines the necessary materials, step-by-step procedures for dissolution, and proper storage conditions to maintain the integrity and activity of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase, a key component of the B-cell receptor (BCR) signaling pathway.[3] By covalently binding to BTK, this compound effectively blocks its activity, thereby inhibiting the proliferation and survival of malignant B-cells that overexpress this kinase.[3] Its high specificity and potency make it a subject of significant interest in the research and development of targeted therapies for B-cell malignancies.[1]

Signaling Pathway of this compound

Caption: this compound inhibits the BTK signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and concentration calculations.

| Property | Value |

| Synonyms | TG-1701, SHR1459 |

| CAS Number | 1858206-58-2 |

| Molecular Formula | C₂₆H₂₁F₂N₅O₃ |

| Molecular Weight | 489.47 g/mol [1] |

| Appearance | Solid powder |

| Purity | ≥98% |

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for selecting the appropriate vehicle for stock solution preparation. It is highly soluble in dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water.[1]

| Solvent | Solubility |

| DMSO | 98 mg/mL (200.21 mM) |

| Ethanol | 98 mg/mL |

| Water | Insoluble |

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[1]

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-